(R)-1-(Azetidin-3-YL)-3-fluoropiperidine

Chiral Synthesis Medicinal Chemistry Stereochemistry

Obtaining the correct enantiomer of 3-fluoropiperidine building blocks is critical for chiral kinase inhibitor programs. This (R)-configured azetidine-piperidine scaffold ensures stereospecific target engagement. Sourcing from BenchChem guarantees:
- Definitive (R)-stereochemistry for JAK3/TYK2 inhibitor series
- ≥98% purity to avoid racemic contamination
- Global logistics with full documentation for seamless procurement.

Molecular Formula C8H15FN2
Molecular Weight 158.22 g/mol
CAS No. 1403769-88-9
Cat. No. B1529628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
CAS1403769-88-9
Molecular FormulaC8H15FN2
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CNC2)F
InChIInChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1
InChIKeyYKDMXUGHEIUPQL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine: Sourcing & Identification


(R)-1-(Azetidin-3-YL)-3-fluoropiperidine, formally designated as (3R)-1-(azetidin-3-yl)-3-fluoropiperidine, is a chiral heterocyclic building block defined by a piperidine ring with a stereospecific (R)-configured fluorine atom at the 3-position and an azetidine ring at the N1 position [1]. With a molecular formula of C8H15FN2 and a molecular weight of 158.22 g/mol, it is primarily used as an intermediate in medicinal chemistry for the construction of complex, fluorinated molecules . The compound's distinctive feature is its combination of a constrained, four-membered azetidine ring with a fluorinated, six-membered piperidine, which imposes unique conformational and electronic properties on any target molecule .

Identity Chiral (R)-enantiomer building block
Scaffold Azetidine–piperidine heterocyclic core
Workflow Medicinal chemistry intermediate for fluorinated target molecules

Non-Substitutability of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine


Direct substitution of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine with its (S)-enantiomer, racemic mixture, or 4-fluoropiperidine analogs is not chemically or biologically equivalent. The stereochemistry at the 3-position determines the three-dimensional presentation of the fluorine atom, which is critical for stereospecific interactions in biological targets such as chiral enzyme pockets and receptors [1]. Furthermore, the 3-fluoro substitution pattern on the piperidine ring exerts a distinct inductive effect on the basicity of the piperidine nitrogen compared to the 4-fluoro isomer, directly influencing physicochemical properties like pKa and, consequently, critical pharmacokinetic parameters in downstream compounds . Using an incorrect isomer introduces conformational and electronic variability that cannot be corrected later in a synthesis, leading to potential loss of target binding affinity or altered metabolic profiles [2].

Target Attribute
Potential Substitute
Risk Context
(R)-enantiomer at C3
(S)-enantiomer or racemate
Stereospecific target recognition may shift; enantiomeric dilution may alter assay response
3-fluoropiperidine moiety
4-fluoropiperidine analog
pKa shift may alter protonation state and permeability profile
Rigid azetidine–piperidine scaffold
Flexible linker or larger ring systems
Conformational constraint may not transfer; target selectivity context may differ

(R)-1-(Azetidin-3-YL)-3-fluoropiperidine vs. Key Analogs


Stereochemistry: (R)- vs. (S)-Enantiomer Binding

The target compound is a single, defined (R)-enantiomer, in contrast to the racemic mixture (CAS 1824448-70-5) or the (S)-enantiomer. The specific (R)-configuration at the fluorinated carbon (C3 of the piperidine ring) is a primary determinant of molecular conformation and biological recognition [1]. The three-dimensional orientation of the fluorine atom, as defined by the R configuration, will result in different binding modes to chiral protein targets compared to the S configuration, which presents the fluorine atom in a mirror-image orientation . This is a critical factor for achieving target specificity in kinase inhibitors and other enzyme targets where the (R)-enantiomer of a fluoropiperidine has been shown to be essential for activity [2].

Stereochemistry
Reported
(R)-enantiomer (CAS 1403769-88-9) vs. racemate: up to ~50% stereospecific activity dilution with racemic mixture
Supports enantiomer-specific assay design
Vendor-specified enantiomeric purity; independent verification recommended
Chiral Synthesis Medicinal Chemistry Stereochemistry

Basicity Modulation: 3-Fluoro vs. 4-Fluoro Piperidine

The position of the fluorine atom on the piperidine ring has a quantifiable impact on the basicity (pKa) of the piperidine nitrogen. Fluorine's strong electron-withdrawing inductive effect reduces pKa, but the magnitude of this effect is position-dependent [1]. The pKa of 3-fluoropiperidine is predicted to be 8.48±0.10, while the pKa of 4-fluoropiperidine is predicted to be 9.33±0.10 . This difference of approximately 0.85 pKa units is significant and will influence the protonation state of the molecule at physiological pH, thereby affecting properties such as membrane permeability, solubility, and binding to off-target proteins like the hERG channel [2].

pKa Modulation
Predicted
ΔpKa ≈ –0.85
Supports 3-fluoro vs. 4-fluoro selection context
Predicted values from computational models; experimental confirmation advised
Physicochemical Properties pKa Modulation Pharmacokinetics

Conformational Rigidity for Kinase Selectivity

The target compound features a direct C-N bond between the azetidine and piperidine rings, creating a rigid, spiro-like scaffold with only one rotatable bond [1]. This structural constraint limits the number of low-energy conformations accessible to the molecule, which is a key design principle for improving binding selectivity for certain protein kinases [2]. Patent literature explicitly claims amino-fluoropiperidine derivatives, which include this core scaffold, as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK3, a validated target for autoimmune and inflammatory diseases [3]. This contrasts with more flexible linkers or alternative scaffolds that may exhibit greater conformational entropy and reduced target selectivity.

Kinase Selectivity
Class-level inference
1 rotatable bond; constrained spiro-like scaffold
Supports conformational constraint research context
Patent-derived scaffold utility; target-specific validation required
Kinase Inhibition Conformational Restraint Drug Design

Recommended Applications for (R)-1-(Azetidin-3-YL)-3-fluoropiperidine


Asymmetric Synthesis of Chiral Kinase Inhibitors

The specific (R)-enantiomer is essential for projects requiring stereospecific interactions with chiral kinase domains. This compound serves as a direct precursor for the synthesis of amino-fluoropiperidine derivatives claimed as potent JAK3 and other tyrosine kinase inhibitors, where the (R)-configuration is a key structural requirement for activity [1]. Using the correct enantiomer ensures the final drug candidate maintains the intended stereochemistry and biological profile.

pKa Modulation for Improved Oral Bioavailability

In medicinal chemistry campaigns where reducing the basicity of a piperidine-containing lead compound is necessary to improve oral absorption, the 3-fluoropiperidine motif is a superior choice over the 4-fluoro isomer [1]. The target compound provides this precise substitution pattern. Its predicted lower pKa (based on the 3-fluoropiperidine fragment) can mitigate issues of high volume of distribution and off-target binding associated with more basic amines [2].

Fragment-Based Drug Discovery for CNS Targets

The compound's combination of a rigid, three-dimensional azetidine-piperidine scaffold and favorable physicochemical properties (TPSA of 15.3 Ų, XLogP3 of 0.6) makes it an ideal fragment or building block for developing CNS-penetrant drugs [1]. Its low molecular weight (158.22 g/mol) and compliance with Lipinski's rules suggest it can be a starting point for growing potent and selective inhibitors of brain-penetrant enzymes, such as PDE10 [2].

Application
Selection Property
Validation Focus
Chiral kinase inhibitor synthesis
Stereochemical-control context
Enantiomer-attribution review
pKa modulation studies
3-fluoro substitution context
Physicochemical property review
CNS fragment-based research
Rigid scaffold context
Conformational constraint review

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